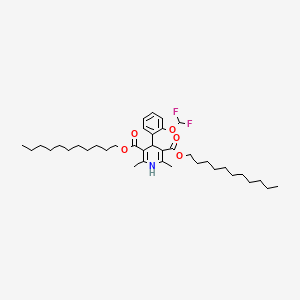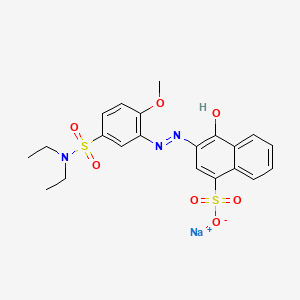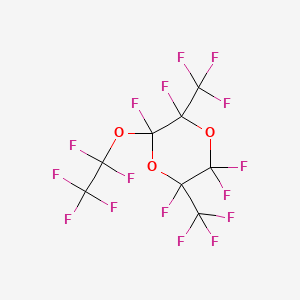
2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a dioxane ring. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the dioxane ring. One common synthetic route involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while reduction can produce partially or fully reduced derivatives of the original compound.
Applications De Recherche Scientifique
2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological studies due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong hydrogen bonds and van der Waals interactions. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,5,6-Pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane: Lacks the pentafluoroethoxy group, resulting in different chemical properties.
2,2,3,5,6-Pentafluoro-5-(trifluoromethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane: Contains a trifluoromethoxy group instead of a pentafluoroethoxy group, leading to variations in reactivity and stability.
Uniqueness
2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane is unique due to its combination of multiple fluorine atoms and the pentafluoroethoxy group. This unique structure imparts enhanced chemical stability, resistance to degradation, and specific reactivity patterns that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
84041-66-7 |
|---|---|
Formule moléculaire |
C8F16O3 |
Poids moléculaire |
448.06 g/mol |
Nom IUPAC |
2,2,3,5,6-pentafluoro-5-(1,1,2,2,2-pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane |
InChI |
InChI=1S/C8F16O3/c9-1(3(11,12)13)6(20,21)25-2(10,4(14,15)16)8(24,26-1)27-7(22,23)5(17,18)19 |
Clé InChI |
FZTKCIWSVIVEKI-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(OC(C(F)(F)F)(F)F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




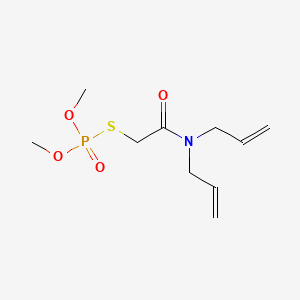
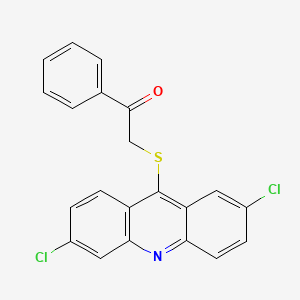



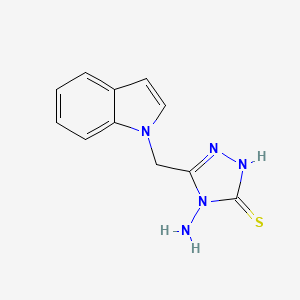
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
